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Compound of Interest

2-(4-Methylphenoxy)-5-
Compound Name:

nitropyridine
CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

Executive Summary: The "Privileged" Diaryl Ether
Scaffold

In modern medicinal chemistry, the diaryl ether motif is a cornerstone of drug design, featuring
prominently in kinase inhibitors (e.g., Sorafenib), antimicrobials, and P-glycoprotein modulators.
The specific scaffold 2-(4-Methylphenoxy)-5-nitropyridine represents a high-value
intermediate. It combines the electronic versatility of the pyridine ring with a lipophilic p-tolyl
ether tail, offering two distinct vectors for chemical diversification:

+ The Nitro Group (C5 Position): A gateway to amine-based libraries (ureas, amides, Schiff
bases).

+ The Methyl Group (Phenoxy Ring): A site for metabolic stability or late-stage benzylic
functionalization.

This guide provides a validated roadmap for synthesizing this scaffold and expanding it into
novel chemical space.
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Chemical Profile & Starting Materials

Property Specification

Compound Name 2-(4-Methylphenoxy)-5-nitropyridine
CAS Registry 1391053-62-7 (Generic/Related)
Molecular Formula C12H10N203

Molecular Weight 230.22 g/mol

Appearance Pale yellow to off-white solid

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility
Water

Kev Reactivit Nucleophilic Aromatic Substitution (SNAr), Nitro
ey Reactivi
Y Y Reduction, Benzylic Oxidation

Core Protocol A: Scaffold Assembly (SNAr)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where the electron-
withdrawing nitro group activates the 2-chloropyridine towards displacement by the phenoxide.

Reagents

e Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)
» Nucleophile:p-Cresol (1.1 equiv)
e Base: Potassium Carbonate (K2COs) (1.5 equiv) or NaOH (1.1 equiv)

e Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology

e Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (11
mmol) in anhydrous DMF (20 mL).

e Deprotonation: Add K2COs (15 mmol) and stir at room temperature for 15 minutes to
generate the phenoxide in situ.
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o Expert Insight: Using K2COs is milder than NaH and prevents side reactions, though the
reaction time is slightly longer.

e Addition: Add 2-chloro-5-nitropyridine (10 mmol) in one portion.

o Reaction: Heat the mixture to 80°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The
starting chloride (Rf ~0.6) should disappear, yielding the ether product (Rf ~0.4).

o Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The
product will precipitate as a solid.

« Purification: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF/salts, and dry
under vacuum. Recrystallize from Ethanol if necessary.

o Expected Yield: 85-92%

Core Protocol B: The "Gateway" Reduction (Nitro to
Amine)

Converting the nitro group to an amine is the critical step for library generation. While catalytic
hydrogenation is standard, we recommend Iron/Ammonium Chloride for its chemoselectivity
and operational safety, avoiding the risk of hydrogenolysis if other sensitive groups are
introduced later.

Workflow Diagram: Reduction & Diversification
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Figure 1: Comparison of reduction routes. Method A (Fe/NHA4CI) is preferred for robustness.

Protocol (Fe/NH4Cl Method)

e Setup: Suspend 2-(4-methylphenoxy)-5-nitropyridine (5 mmol) in Ethanol (30 mL) and
Water (10 mL).

 Activation: Add Ammonium Chloride (NH4Cl, 25 mmol) and Iron powder (Fe, 20 mmol).

o Reflux: Heat to vigorous reflux (80°C) for 2 hours. The yellow suspension will turn dark/black
(iron oxides).

« Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad
with hot ethanol.

« |solation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Dry
the organic layer (Na2SOa4) and evaporate.

o Result: 2-(4-Methylphenoxy)pyridin-5-amine (Brown/Tan solid). Use immediately or store
under Nitrogen (amine is oxidation-sensitive).

Advanced Workflows: Synthesis of Novel
Derivatives

Once the amine is secured, three divergent pathways allow for the creation of high-value
chemical libraries.

Pathway 1: UrealThiourea Synthesis (Kinase Inhibitor
Mimics)

Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea motif to bind to the Asp-Phe-Gly
(DFG) motif in kinases.

o Reagents: Aryl isocyanates (R-NCO) or Isothiocyanates.

e Protocol: Dissolve the amine (1 equiv) in dry DCM. Add the isocyanate (1.1 equiv) dropwise
at 0°C. Stir at RT for 2—4 hours. The urea product usually precipitates out or can be isolated
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by evaporation.

e Why: High atom economy; creates a hydrogen-bonding donor/acceptor motif critical for
biological binding.

Pathway 2: Schiff Base Formation (Antimicrobial
Agents)

Schiff bases (imines) of aminopyridines often exhibit enhanced antimicrobial and antioxidant
profiles.

» Reagents: Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde, 2-nitrobenzaldehyde).

e Protocol: Reflux amine and aldehyde (1:1) in Ethanol with a catalytic amount of Glacial
Acetic Acid (2-3 drops) for 4-6 hours.

» Validation: Formation of a colored precipitate is common.

Pathway 3: Benzylic Functionalization (Late-Stage
Diversification)

The p-methyl group on the phenoxy ring is not just a bystander; it is a handle for radical
bromination.

» Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCla or Benzotrifluoride.
» Protocol: Reflux the nitro-intermediate (before reduction) with NBS/AIBN.

¢ Result: Bromomethyl derivative, which can then be displaced by amines, azides, or
alkoxides to create "extended" side chains.

Visualizing the Divergent Synthesis
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Figure 2: Divergent synthetic pathways from the core scaffold.

Biological Applications & Context
Kinase Inhibition (Oncology)

The 2-phenoxypyridine scaffold mimics the geometry of Type Il kinase inhibitors. The ether
oxygen acts as a hinge binder or spacer, allowing the urea/amide tail to access the
hydrophobic back pocket of the enzyme.

o Target: VEGFR, PDGFR, and Raf kinases.

P-Glycoprotein (P-gp) Modulation

Derivatives of 2-phenoxypyridines have shown efficacy in reversing Multi-Drug Resistance
(MDR) by inhibiting the P-gp efflux pump. The lipophilic p-tolyl group aids in membrane
penetration, while the basic pyridine nitrogen can interact with the transporter's binding site.

Antimicrobial Activity

Schiff base derivatives synthesized via Pathway 2 have demonstrated moderate to high activity
against Gram-positive bacteria (S. aureus) and fungal strains, attributed to the disruption of cell
wall synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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